molecular formula C7H4NNaO2S2 B13110560 Sodium thieno[3,2-b]pyridine-6-sulfinate

Sodium thieno[3,2-b]pyridine-6-sulfinate

Cat. No.: B13110560
M. Wt: 221.2 g/mol
InChI Key: AERWELPDKGAWLI-UHFFFAOYSA-M
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Description

Sodium thieno[3,2-b]pyridine-6-sulfinate is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure This compound is part of the thienopyridine family, which is known for its diverse pharmacological and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium thieno[3,2-b]pyridine-6-sulfinate typically involves the reaction of thieno[3,2-b]pyridine with sodium sulfinate. One common method includes the use of 2-thioxopyridine-3-carbonitrile as a starting material, which undergoes a series of reactions to form the desired compound . The reaction conditions often involve the use of bases such as sodium hydroxide and solvents like ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium thieno[3,2-b]pyridine-6-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include sulfone, sulfide, and substituted thienopyridine derivatives. These products are valuable intermediates in the synthesis of more complex molecules with potential biological activities .

Scientific Research Applications

Sodium thieno[3,2-b]pyridine-6-sulfinate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of sodium thieno[3,2-b]pyridine-6-sulfinate involves its interaction with specific molecular targets and pathways. The compound can act as a sulfonylating agent, introducing sulfonyl groups into target molecules. This modification can alter the biological activity of the target molecules, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium thieno[3,2-b]pyridine-6-sulfinate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C7H4NNaO2S2

Molecular Weight

221.2 g/mol

IUPAC Name

sodium;thieno[3,2-b]pyridine-6-sulfinate

InChI

InChI=1S/C7H5NO2S2.Na/c9-12(10)5-3-7-6(8-4-5)1-2-11-7;/h1-4H,(H,9,10);/q;+1/p-1

InChI Key

AERWELPDKGAWLI-UHFFFAOYSA-M

Canonical SMILES

C1=CSC2=C1N=CC(=C2)S(=O)[O-].[Na+]

Origin of Product

United States

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